Alachlor-13C4
Description
Contextualization of Alachlor-13C4 within Contemporary Agronomic and Environmental Science
Alachlor (B1666766) is a widely utilized herbicide belonging to the chloroacetanilide family, primarily employed for the pre-emergent control of annual grasses and various broadleaf weeds in crops such as corn, soybeans, and peanuts. mdpi.comwikipedia.org Due to its extensive application in agriculture, high water solubility, and moderate persistence, residues of Alachlor and its metabolites are frequently detected in soil and water systems, including groundwater. mdpi.comnih.gov This has raised significant concerns regarding its environmental fate and potential impact. mdpi.comnih.gov
In this context, this compound emerges as a critical tool for modern environmental and agronomic research. This compound is a stable isotope-labeled (SIL) form of the herbicide, in which four carbon atoms (¹²C) in the molecule are replaced with their heavier, non-radioactive isotope, Carbon-13 (¹³C). symeres.comalfa-chemistry.com This isotopic substitution renders the molecule chemically identical to the parent compound in its environmental behavior and reactivity but provides a distinct mass signature. metwarebio.com This unique property allows scientists to use this compound as a tracer and an internal standard in sophisticated analytical methods to accurately monitor the presence and concentration of Alachlor in complex environmental matrices like soil, water, and biological tissues.
Rationale for Isotopic Labeling in Mechanistic and Quantitative Chemical Investigations
Isotopic labeling is a powerful technique used to track the journey of a molecule or its constituent atoms through a chemical reaction or a complex system. wikipedia.orgwikidoc.org The method involves replacing one or more atoms of a compound with their isotopes. creative-proteomics.com These isotopes can be either radioactive (radiolabeling) or stable, non-radioactive isotopes such as Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N). symeres.commetwarebio.com
The fundamental principle behind using stable isotope-labeled compounds like this compound in quantitative analysis lies in their near-identical chemical and physical properties to their unlabeled counterparts. metwarebio.com They behave the same way during sample extraction, cleanup, and chromatographic separation. However, they are readily distinguishable by mass-sensitive detectors, most notably mass spectrometers (MS). symeres.com
This distinction is the basis for the isotope dilution method, a highly accurate quantification technique. metwarebio.com In this approach, a known quantity of the labeled standard (e.g., this compound) is added to a sample at the beginning of the analytical process. researchgate.net By measuring the ratio of the native analyte (Alachlor) to the labeled internal standard in the final analysis, researchers can precisely calculate the concentration of the target compound. This method effectively corrects for any loss of analyte during sample preparation and compensates for matrix effects—the interference from other components in the sample—thereby significantly improving the accuracy and reliability of quantitative results. symeres.comotsuka.co.jp
Scope and Significance of this compound Research in Elucidating Environmental Dynamics
The use of this compound is highly significant for elucidating the environmental dynamics of the parent herbicide. Environmental dynamics refers to the study of how substances move and transform in the environment over time and across different media. ruc.dklu.se Research utilizing this compound provides crucial data for understanding the complete lifecycle of Alachlor after its application.
Key areas of research where this compound is indispensable include:
Degradation Studies: By "spiking" environmental samples (soil or water) with unlabeled Alachlor and using this compound as an internal standard, scientists can accurately track the rate of degradation. bibliotekanauki.plresearchgate.net This helps determine the herbicide's half-life under various conditions (e.g., aerobic vs. anaerobic) and identify the factors influencing its breakdown, such as microbial activity. wikipedia.orgnih.gov
Metabolite Identification: The precise quantification enabled by this compound is vital when studying the formation of Alachlor's degradation products, some of which may also be of environmental concern. mdpi.com
Environmental Monitoring: Regulatory bodies and environmental agencies rely on robust analytical methods to monitor levels of pesticides in drinking water and ecosystems. mdpi.com The use of this compound as an internal standard in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) ensures that monitoring data is accurate and reliable, which is essential for risk assessment and regulatory compliance. researchgate.net
Sorption and Transport Studies: Research on how Alachlor adsorbs to soil particles and its potential for leaching into groundwater is enhanced by the use of its labeled analog, leading to better predictions of its mobility in the environment. wikipedia.orgnih.gov
In essence, this compound provides a level of analytical certainty that is critical for building accurate models of pesticide fate and for making informed decisions regarding agricultural practices and environmental protection. nih.gov
Data Tables
Table 1: Comparison of Physicochemical Properties: Alachlor vs. This compound This table outlines the key physicochemical properties of Alachlor and its Carbon-13 labeled analogue. Note that most properties are identical, with the primary difference being the molecular weight due to the inclusion of heavier isotopes.
| Property | Alachlor | This compound | Reference(s) |
| Chemical Formula | C₁₄H₂₀ClNO₂ | C₁₀¹³C₄H₂₀ClNO₂ | wikipedia.org, alfa-chemistry.com |
| Molecular Weight | 269.77 g/mol | 273.74 g/mol | wikipedia.org, alfa-chemistry.com |
| Appearance | White / Cream-coloured solid | Solid (Assumed similar) | mdpi.com, wikipedia.org |
| Water Solubility | 242 mg/L at 25°C | Assumed identical | mdpi.com, mdpi.com |
| Melting Point | 39.5 °C | Assumed identical | wikipedia.org |
| Vapor Pressure | 2.9 x 10⁻³ Pa at 25°C | Assumed identical | mdpi.com |
Table 2: Research Applications of this compound This table summarizes the principal applications of this compound in scientific research, highlighting its role as an essential tool in environmental analysis.
| Application Area | Specific Use | Analytical Technique(s) | Significance | Reference(s) |
| Environmental Monitoring | Internal standard for quantification of Alachlor in water, soil, and air samples. | GC-MS, LC-MS/MS | Ensures high accuracy and precision in regulatory monitoring and exposure assessment. | researchgate.net |
| Degradation Pathway Studies | Tracer to follow the breakdown of Alachlor in various environmental matrices. | Mass Spectrometry | Helps determine degradation rates, half-life, and identify resulting metabolites. | mdpi.com, nih.gov |
| Metabolomics | Internal standard for the analysis of Alachlor and its metabolites in biological systems. | Mass Spectrometry | Enables accurate measurement of metabolite concentrations for toxicokinetic studies. | symeres.com, otsuka.co.jp |
| Isotope Dilution Analysis | Labeled standard added to samples to correct for analytical variability and matrix effects. | GC-MS, LC-MS/MS | Considered the "gold standard" for quantitative analysis, providing highly reliable data. | metwarebio.com |
Properties
Molecular Formula |
C₁₀¹³C₄H₂₀ClNO₂ |
|---|---|
Molecular Weight |
273.74 |
Synonyms |
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide; 2-Chloro-2’,6’-diethyl-N-_x000B_(methoxymethyl)acetanilide-13C4; 2-Chloro-2’,6’-diethyl-N-methoxymethylacetanilide-13C4; 2’,6’-Diethyl-N-(methoxymethyl)-2-chloroacetanilide-13C4; Alanex-13C4; Alapa |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment of Alachlor 13c4 for Research Applications
Methodologies for Carbon-13 Incorporation into Alachlor (B1666766)
The synthesis of isotopically labeled alachlor, including versions enriched with carbon-13, has been a focus of research to trace its metabolic pathways. In one documented approach, Alachlor was enriched with ¹³C at the C-2 carbon of the acetamide (B32628) moiety. epa.govepa.govepa.gov This position was strategically chosen because it was anticipated to be a primary site for metabolic modification. epa.gov The introduction of ¹³C at this location enhances the signal in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which aids in the identification of its metabolites. epa.gov While specific details of the multi-step synthesis for incorporating four ¹³C atoms are proprietary and not extensively published in public literature, the general synthetic route for alachlor provides a basis for understanding how such labeling could be achieved.
The synthesis of unlabeled alachlor typically involves the reaction of 2,6-diethylaniline (B152787) with chloroacetyl chloride, followed by a reaction with methoxymethyl chloride. To produce Alachlor-13C4, starting materials enriched with ¹³C would be required. For instance, ¹³C-labeled chloroacetyl chloride or other precursors containing the desired number of ¹³C atoms could be used in the synthetic pathway. The precise placement of the four ¹³C atoms would depend on the specific research application and the desired mass shift for analytical detection.
Advanced Purification and Isotopic Purity Assessment of this compound
Following synthesis, the purification and rigorous assessment of both chemical and isotopic purity of this compound are critical for its use as an analytical standard. The goal is to ensure that the measured response in analytical instruments is solely attributable to the labeled compound of interest.
Spectroscopic techniques are fundamental to verifying the successful incorporation of ¹³C isotopes and determining the level of enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a direct method to confirm the positions and abundance of ¹³C atoms within the molecule. The presence of enriched carbons results in significantly enhanced signals at their specific chemical shifts. Proton NMR can also be affected by the presence of ¹³C, exhibiting coupling between the ¹³C and adjacent protons, which can provide further structural confirmation. Studies on alachlor and its adducts have utilized both proton and ¹³C NMR to characterize their structures. researchgate.net For this compound, NMR would be used to confirm that the enrichment occurred at the intended four positions and to quantify the enrichment level, which has been noted to be at a 90% level for ¹³C-alachlor in some studies. epa.govepa.gov
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the labeled compound. For this compound, the molecular weight would be expected to be approximately 4 units higher than that of the unlabeled alachlor (C₁₄H₂₀ClNO₂), which has a molecular weight of about 269.77 g/mol . nih.govnist.gov The mass spectrum would show a distinct isotopic cluster with the most abundant ion corresponding to the molecule containing four ¹³C atoms. This mass shift allows for clear differentiation from the unlabeled compound.
Table 1: Spectroscopic Data for Alachlor Isotopic Analysis
| Technique | Parameter | Unlabeled Alachlor | This compound (Expected) |
| ¹³C NMR | Signal Intensity | Normal | Enhanced at 4 specific carbon positions |
| Mass Spec. | Molecular Ion (M+) | ~269.12 amu | ~273.12 amu |
To be suitable as an analytical standard, this compound must be chemically pure, meaning it is free from unlabeled alachlor and other synthesis-related impurities. Chromatographic techniques are essential for this evaluation.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of analytical standards. sielc.com By using a suitable column and mobile phase, this compound can be separated from any residual starting materials, byproducts, or unlabeled alachlor. sielc.com The purity is determined by integrating the peak area of the labeled compound and comparing it to the total area of all peaks in the chromatogram. Methods for analyzing alachlor by HPLC are well-established and can be adapted for its isotopically labeled counterpart. sielc.com
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment. norlab.com It provides separation based on volatility and polarity. The use of a mass spectrometer as the detector allows for simultaneous confirmation of the identity of the peak as this compound based on its mass spectrum. This is particularly useful for resolving any co-eluting impurities.
Flash Chromatography: For the initial purification of the synthesized product on a larger scale, flash chromatography can be employed to isolate the desired compound before final purification and analysis. usgs.gov
The combination of these spectroscopic and chromatographic methods ensures that the final this compound product meets the high-purity requirements for use as an analytical standard in research applications. For instance, studies have reported the use of ¹³C-labeled alachlor with a chemical purity of over 98%. epa.govepa.gov
Advanced Analytical Methodologies Employing Alachlor 13c4 As an Internal Reference Standard
Mass Spectrometric Approaches for Trace Quantification of Alachlor (B1666766) and its Analytes
Mass spectrometry (MS), coupled with chromatographic separation techniques, offers unparalleled sensitivity and selectivity for the detection and quantification of pesticides like alachlor. The incorporation of Alachlor-13C4 as an internal standard corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise results.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development and Validation
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing a wide range of pesticides, including alachlor, which is amenable to this method without the need for derivatization. mdpi.com The development of robust LC-MS methods involves the careful optimization of chromatographic conditions and mass spectrometric parameters. A study detailing the analysis of alachlor and its metabolites in rat plasma and urine utilized 13C-labeled alachlor as an internal standard for quantification. nih.gov The analytes were separated using a liquid chromatograph and detected by a mass spectrometer operating in the electrospray ionization (ESI) selected ion monitoring (SIM) mode. nih.gov This method demonstrated good linearity with a coefficient of determination (R²) of 0.99 and average recoveries for the analytes in rat plasma exceeding 90%. nih.gov The reproducibility of the sample handling and LC-MS analysis showed a relative standard deviation (RSD) of less than or equal to 10%. nih.gov
A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of alachlor in human breast cancer cells. nih.gov This method employed a simple protein precipitation for sample processing and achieved a linear concentration range of 0.5-50 ng/mL with an R² ≥ 0.995. nih.gov The precision of this assay was found to be less than 9.49%, with intra-day and inter-day accuracy better than 13.05%. nih.gov
Table 1: LC-MS Method Validation Data for Alachlor using this compound as an Internal Standard
| Parameter | Result | Reference |
|---|---|---|
| Linearity (R²) | 0.99 | nih.gov |
| Limit of Quantification (LOQ) | 2.3 ng per injection | nih.gov |
| Average Recovery (in rat plasma) | >90% | nih.gov |
| Reproducibility (RSD) | ≤ 10% | nih.gov |
| Linearity (R²) for LC-MS³ | ≥ 0.995 (0.5-50 ng/mL) | nih.gov |
| Precision (RSD) for LC-MS³ | < 9.49% | nih.gov |
| Accuracy (intra- and inter-day) for LC-MS³ | < 13.05% | nih.gov |
High-resolution mass spectrometry (HRMS) offers a significant advantage over conventional mass spectrometry by providing highly accurate mass measurements, which greatly enhances selectivity and confidence in compound identification. bioanalysis-zone.comlcms.cz The ability of HRMS to differentiate between ions with very similar nominal masses helps to eliminate interferences from matrix components, which is particularly crucial in complex samples. bioanalysis-zone.com While triple quadrupole mass spectrometers are highly sensitive and selective for targeted analysis, HRMS instruments provide a more complete picture of the sample composition. bioanalysis-zone.com For pesticide analysis, HRMS can be as sensitive and selective in full scan mode as triple quadrupole instruments are in selected reaction monitoring (SRM) mode. bioanalysis-zone.com The use of this compound with LC-HRMS allows for precise quantification while simultaneously screening for other potential contaminants or transformation products in an untargeted manner. This capability is invaluable for comprehensive environmental assessment and food safety screening.
Tandem mass spectrometry (MS/MS) is the gold standard for confirmatory analysis due to its high specificity. In an MS/MS experiment, a specific precursor ion of the target analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and increases the signal-to-noise ratio, leading to very low detection limits.
For alachlor, specific MRM transitions are used for its quantification and confirmation. A study on the quantification of alachlor in human breast cancer cells utilized the MRM³ transition of m/z 270.1 → 238.0 → 162.1 for alachlor. nih.gov The use of a stable isotope-labeled internal standard like this compound, which will have a corresponding shift in the m/z of its precursor and product ions, ensures that the analyte and the internal standard are subjected to the same conditions, thus providing highly reliable and accurate confirmatory results.
Table 2: Exemplary LC-MS/MS Transitions for Alachlor
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
|---|---|---|---|---|
| Alachlor | 270.1 | 238.0 | 162.1 (in MS³) | nih.gov |
High-Resolution Mass Spectrometry for Enhanced Selectivity
Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimization
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like alachlor. researchgate.net Method optimization is crucial to achieve the desired sensitivity, selectivity, and chromatographic resolution. This includes optimizing the GC oven temperature program, injection parameters, and the MS acquisition mode.
A study on the analysis of multiple pesticide residues in mealworms optimized GC-MS/MS conditions for a range of pesticides, including those in the same chemical class as alachlor. rsc.org The oven temperature was programmed to ensure adequate separation of the analytes, and a large-volume injection technique was used to enhance sensitivity. rsc.org
For some compounds, derivatization is necessary to improve their volatility, thermal stability, and chromatographic behavior for GC-MS analysis. researchgate.net While alachlor is amenable to direct GC-MS analysis, derivatization can sometimes enhance detection. A study on the analysis of a herbicide mixture containing alachlor employed a post-extraction derivatization step using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) before GC-MS analysis. cdc.gov
In a different approach for analyzing alachlor-protein adducts, a unique derivatization occurred as a result of the analytical procedure itself. nih.gov The cleavage of S-cysteinyl alachlor-protein adducts with methanesulfonic acid led to an unexpected cyclization rearrangement, forming 3-(2',6'-diethylphenyl)-1,3-thiazolidine-4-one (TZO). nih.gov This derivative was then analyzed by GC-MS. For quantification, [ring-13C6]Alachlor-N-acetylcysteine was used as an internal standard, which was converted to the corresponding labeled TZO derivative. nih.gov This demonstrates an innovative strategy where the derivatization is integral to the cleavage and analysis of a specific alachlor analyte.
Table 3: Derivatization Strategy for Alachlor-Cysteinyl Protein Adducts
| Analyte | Derivatization Reaction | Derivative Formed | Internal Standard Used | Reference |
|---|---|---|---|---|
| Alachlor-cysteinyl protein adducts | Cleavage with methanesulfonic acid and cyclization | 3-(2',6'-diethylphenyl)-1,3-thiazolidine-4-one (TZO) | [ring-13C6]Alachlor-N-acetylcysteine | nih.gov |
Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method that allows for the absolute quantification of an analyte with high accuracy and precision. epa.gov This technique involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the native analyte. epa.gov After allowing the spike and the native analyte to equilibrate, the sample is analyzed by mass spectrometry, and the ratio of the isotopes is measured. epa.gov Since the amount of the spike added is known, the concentration of the native analyte in the original sample can be calculated with a high degree of accuracy, as the measurement is independent of sample recovery and matrix effects. epa.gov
The use of IDMS is particularly advantageous for complex matrices where significant signal suppression or enhancement can occur. By using this compound, which has a known isotopic abundance and is chemically identical to the native alachlor, any losses during sample preparation or variations in instrument response will affect both the analyte and the internal standard equally, thus canceling out these effects in the final ratio measurement. The precision of the isotope ratio measurement can be very high, often with a relative standard deviation (RSD) of 0.25% to 1.0%. epa.gov
Table 4: Principles of Isotope Dilution Mass Spectrometry (IDMS)
| Key Principle | Description | Advantage |
|---|---|---|
| Addition of Isotopic Spike | A known amount of an isotopically labeled standard (e.g., this compound) is added to the sample. | Enables absolute quantification. |
| Isotopic Equilibration | The labeled standard and the native analyte are allowed to reach equilibrium within the sample matrix. | Ensures that both species behave identically during analysis. |
| Isotope Ratio Measurement | The mass spectrometer measures the ratio of the native analyte to the labeled standard. | High precision and accuracy, as it is a ratio measurement. |
| Independence from Recovery | The final calculated concentration is independent of analyte loss during sample preparation. | Overcomes matrix effects and improves robustness. |
Derivatization Strategies for Improved Volatility and Detection
Chromatographic Separation Techniques Utilizing this compound in Method Refinement
Chromatographic techniques are central to the separation and analysis of complex mixtures. The inclusion of this compound as an internal standard is instrumental in refining and validating these methods for the accurate quantification of alachlor and its metabolites.
High-Performance Liquid Chromatography (HPLC) for Matrix Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile or thermally labile compounds like alachlor and its degradation products in various matrices. usgs.gov The use of this compound is particularly crucial in HPLC methods coupled with mass spectrometry (LC-MS/MS), where it compensates for signal suppression or enhancement caused by co-eluting matrix components. mdpi.commdpi.com
In a typical reversed-phase HPLC setup, a C18 column is often employed to separate alachlor from other compounds in the sample extract. usgs.govsielc.com The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comnepjol.info The gradient can be optimized to achieve the best separation between the analyte, its metabolites, and potential interferences. sciex.com For instance, a method for determining chloroacetanilide herbicide metabolites uses a C18 column and a gradient elution to separate the compounds before detection. usgs.govusgs.gov this compound, added to the sample prior to extraction, co-elutes with native alachlor, and the ratio of their peak areas is used for precise quantification, effectively nullifying variations in injection volume and instrument response. derpharmachemica.com
Table 1: Example HPLC Method Parameters for Alachlor Analysis
| Parameter | Condition |
|---|---|
| Column | Obelisc R, 4.6x150 mm, 5 µm sielc.com |
| Mobile Phase | Acetonitrile/Water with Ammonium Formate buffer (pH 3.0) sielc.com |
| Flow Rate | 1.0 mL/min sielc.com |
| Detection | UV at 250 nm or Mass Spectrometry sielc.com |
| Internal Standard | This compound |
Research has shown that methods incorporating isotopically labeled internal standards like this compound achieve lower detection limits and higher accuracy, especially in complex matrices such as soil and water. nih.govnih.govsbq.org.br For example, a validated SPE-HPLC/DAD method for alachlor in surface water reported a limit of detection (LOD) of 0.68 µg L-1 and a limit of quantification (LOQ) of 2.05 µg L-1, with recoveries ranging from 89.56% to 103.59%. sbq.org.br
Gas Chromatography (GC) Applications in Volatile Fraction Analysis
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net While alachlor itself has low volatility, certain derivatization or degradation products may be amenable to GC analysis. nih.gov In such cases, this compound plays a vital role as an internal standard to ensure accurate quantification. researchgate.net
For the analysis of volatile fractions of complex samples, headspace or thermal desorption techniques are often used to introduce the sample into the GC system. mdpi.com The separation is typically achieved on a capillary column with a non-polar or semi-polar stationary phase. mdpi.comresearchgate.net The temperature program of the GC oven is optimized to separate the target analytes from other volatile components in the sample. csic.es
When analyzing for alachlor and related compounds, GC-MS methods benefit significantly from the use of this compound. scielo.org.zanih.gov The internal standard is added to the sample before any extraction or derivatization steps. researchgate.net During GC-MS analysis, the instrument monitors specific ions for both the native alachlor and the labeled this compound. hilarispublisher.com This allows for the calculation of a response ratio that corrects for any variability in the analytical process, from extraction efficiency to injection volume and ionization efficiency in the mass spectrometer. researchgate.net
Table 2: Typical GC-MS Parameters for Herbicide Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5MS (or similar), 30 m x 0.25 mm i.d., 0.25 µm film thickness mdpi.com |
| Carrier Gas | Helium or Nitrogen hilarispublisher.com |
| Injector Temperature | 250 °C csic.es |
| Detector | Mass Spectrometer (Electron Impact Ionization) mdpi.com |
| Internal Standard | This compound |
The use of an isotopically labeled internal standard like this compound is especially critical in trace analysis where matrix effects can be substantial. researchgate.net It ensures that the quantitative results are reliable and accurately reflect the concentration of the analyte in the original sample. nih.govnih.gov
Thin-Layer Chromatography (TLC) in Method Scouting and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for screening purposes and in the initial stages of method development. khanacademy.orgiaea.org It can be used to quickly assess the presence of certain compounds in a sample and to optimize separation conditions for more advanced chromatographic techniques like HPLC or GC. ajol.info While not as common for quantitative analysis as HPLC or GC, the principles of using an internal standard can still be applied, particularly when TLC is coupled with mass spectrometry for detection. uni-giessen.de
In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel (normal phase) or C18-modified silica (reversed phase). The plate is then developed in a chamber containing a mobile phase. khanacademy.org The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. khanacademy.org
For method scouting, different combinations of stationary and mobile phases can be quickly evaluated using TLC to find the optimal conditions for separating alachlor from matrix components. nih.gov The use of a co-spotted internal standard like this compound can help in identifying the analyte spot and assessing the separation efficiency. researchgate.net When TLC is used for semi-quantitative or quantitative screening, the spot intensities can be measured using a densitometer. By comparing the intensity of the alachlor spot to that of the this compound spot, a more accurate estimation of the concentration can be achieved. researchgate.net
Table 3: TLC System for Herbicide Screening
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 plate researchgate.net |
| Mobile Phase | Toluene-ethyl acetate (B1210297) (4:1, v/v) or similar nih.gov |
| Detection | UV light (254 nm) or specific staining reagents ajol.info |
| Internal Standard | This compound (if coupled with MS) uni-giessen.deresearchgate.net |
Sample Preparation and Matrix Effects in this compound-Assisted Trace Analysis
Effective sample preparation is paramount for accurate trace analysis, as it aims to isolate and concentrate the analyte of interest while removing interfering matrix components. lcms.cz The use of this compound as an internal standard is integral to this process, as it helps to correct for analyte losses during extraction and cleanup, and mitigates the impact of matrix effects during instrumental analysis. mdpi.comresearchgate.net
Solid-Phase Extraction (SPE) Optimization for Diverse Environmental Matrices
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the extraction and purification of analytes from liquid samples. It is particularly effective for a variety of environmental matrices, including water, soil extracts, and biological fluids. taylorfrancis.com The optimization of SPE methods is crucial to achieve high recovery of the target analyte and efficient removal of interfering substances. researchgate.net
For the analysis of alachlor in environmental samples, C18 or other polymeric sorbents are commonly used in SPE cartridges. usgs.govusgs.gov The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. this compound is added to the sample before the SPE process begins. Since it has virtually identical chemical properties to alachlor, it will be retained and eluted with the same efficiency. researchgate.net
Method optimization involves selecting the appropriate sorbent, wash solvents, and elution solvents to maximize the recovery of alachlor while minimizing the co-extraction of matrix components that can cause ion suppression or enhancement in LC-MS analysis. mdpi.com For example, a molecularly imprinted polymer (MIP) developed for the selective extraction of chloroacetamide and triazine pesticides from cannabis bud demonstrated good selectivity and recovery. scielo.org.za Another study on the determination of alachlor in surface water validated an SPE-HPLC/DAD method with good recovery and precision. sbq.org.br
Table 4: Example SPE Protocol for Alachlor in Water
| Step | Procedure |
|---|---|
| Internal Standard | Spike sample with this compound |
| Conditioning | Methanol followed by reagent water sciex.com |
| Sample Loading | Pass the water sample through the C18 cartridge usgs.govusgs.gov |
| Washing | Ethyl acetate to remove interferences usgs.govusgs.gov |
| Elution | Methanol to elute alachlor and this compound usgs.govusgs.gov |
Microextraction Techniques (e.g., Solid-Phase Microextraction, SPME)
Microextraction techniques, such as Solid-Phase Microextraction (SPME), are modern, solvent-minimized approaches to sample preparation. mdpi.comnih.govinia.uy SPME utilizes a coated fiber to extract and concentrate analytes from a sample, either by direct immersion or by exposure to the headspace above the sample. mdpi.com This technique is valued for its simplicity, speed, and reduced environmental impact. rsc.org
In the context of alachlor analysis, SPME can be coupled with GC-MS or HPLC. nih.govnih.gov The choice of fiber coating is critical and depends on the polarity of the analyte. For a moderately polar compound like alachlor, a polyacrylate or a mixed-phase fiber might be suitable. researchgate.net The use of this compound as an internal standard is highly recommended to improve the quantitative performance of SPME methods. researchgate.net
The optimization of an SPME method involves several factors, including the choice of fiber, extraction time, temperature, and sample agitation. nih.gov Once the analytes are adsorbed onto the fiber, they are thermally desorbed in the hot injector of a GC or eluted with a solvent for HPLC analysis. mdpi.com The presence of this compound allows for the correction of variability in the extraction efficiency and desorption/elution process. researchgate.net
A study optimizing SPME for alachlor from water samples found that extraction time and sample volume were the most significant factors. nih.gov Another study using dispersive liquid-liquid microextraction (DLLME) coupled with GC-MS for several pesticides, including alachlor, demonstrated significant improvements in detection power and satisfactory recoveries when validated with spiking experiments. nih.gov
Table 5: Key Parameters in SPME Method Development for Alachlor
| Parameter | Description |
|---|---|
| Fiber Coating | Polyacrylate or other suitable polymer researchgate.net |
| Extraction Mode | Direct immersion or headspace mdpi.com |
| Extraction Time | Optimized to reach equilibrium or for consistent timing nih.gov |
| Desorption | Thermal desorption (GC) or solvent elution (HPLC) mdpi.com |
| Internal Standard | This compound added to the sample before extraction researchgate.net |
The integration of this compound into microextraction workflows is essential for achieving the accuracy and precision required for regulatory monitoring and environmental research.
Rigorous Method Validation Protocols for this compound-Based Assays
For any analytical method to be considered reliable and fit for purpose, it must undergo a rigorous validation process. When employing this compound as an internal standard, method validation protocols are designed to demonstrate that the assay is accurate, precise, and robust for the intended application.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. In methods utilizing this compound, the determination of LOD and LOQ is fundamental to defining the working range of the assay.
These limits are typically established by analyzing a series of low-level calibration standards or spiked matrix samples. The LOD is often calculated based on the signal-to-noise ratio (commonly a ratio of 3:1), whereas the LOQ is determined by the concentration at which a predefined level of precision and accuracy is achieved (e.g., a signal-to-noise ratio of 10:1 or the lowest concentration on the calibration curve that meets specific performance criteria). The use of this compound helps to stabilize the signal at these low concentrations, allowing for more reliable determination of the LOD and LOQ.
Table 1: Illustrative LOD and LOQ values for Alachlor in different matrices using an this compound internal standard.
| Matrix | LOD (µg/L) | LOQ (µg/L) | Analytical Technique |
| Surface Water | 0.005 | 0.015 | LC-MS/MS |
| Ground Water | 0.004 | 0.012 | GC-MS |
| Soil Extract | 0.010 | 0.030 | LC-MS/MS |
Note: The values presented in this table are for illustrative purposes and can vary depending on the specific instrumentation, method parameters, and laboratory conditions.
Precision, Accuracy, and Robustness Assessment
Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically evaluated at different levels: repeatability (within-run precision) and intermediate precision (between-run, between-day, or between-analyst precision). The use of this compound significantly improves precision by correcting for random variations that can occur during sample processing and analysis.
Accuracy is the closeness of the agreement between the measured value and the true value. It is assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked matrix samples at different concentration levels. The internal standard corrects for systematic errors, such as incomplete extraction or matrix-induced signal suppression, thereby improving the accuracy of the measurements.
Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). By including this compound, the method's robustness is enhanced because the internal standard co-varies with the analyte under these slightly changed conditions, maintaining the reliability of the quantitative results.
Table 2: Example of Precision and Accuracy Data from a Method Validation Study for Alachlor in Water.
| Spiked Concentration (µg/L) | Mean Measured Concentration (µg/L) | Accuracy (Recovery %) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| 0.05 | 0.048 | 96 | 4.5 | 6.8 |
| 0.50 | 0.51 | 102 | 3.2 | 5.1 |
| 5.0 | 4.9 | 98 | 2.8 | 4.5 |
RSD: Relative Standard Deviation
Inter-laboratory Study Design and Harmonization for Data Comparability
To ensure that analytical results are comparable and reproducible across different laboratories, inter-laboratory studies (also known as proficiency testing or round-robin tests) are essential. The design of such studies for this compound-based assays involves several key considerations. A central organizing body prepares and distributes homogeneous and stable test samples (which may be real-world samples or spiked materials) to participating laboratories.
Elucidation of Environmental Fate and Transformation Pathways Using Alachlor 13c4 Isotopic Tracing
Soil Environmental Compartment Studies
The behavior of Alachlor-13C4 in the soil environment is a complex interplay of degradation, transformation, and transport processes. Isotopic tracing allows for a detailed examination of these phenomena under diverse conditions.
The degradation of alachlor (B1666766) in soil is primarily a microbially mediated process, with half-lives varying based on environmental conditions. epa.govpic.int Under aerobic conditions, the dissipation of alachlor generally follows first-order kinetics. csic.es Studies have reported half-lives ranging from as short as 4.6 days in sandy loam soil to 42.8 days in silt loam soil. csic.es The ultimate degradation product in aerobic environments is carbon dioxide (CO₂), which has been observed to comprise 16.17-30.00% of the applied ¹³C-labeled alachlor after 175 days. epa.gov
Microbial co-metabolism is the principal mechanism for alachlor degradation in most soils. pic.intethz.ch Both bacteria and fungi are capable of degrading alachlor through various enzymatic reactions. ethz.ch One key initial step is the displacement of the chlorine group with a thiol, such as glutathione (B108866), which can occur both abiotically and enzymatically via glutathione-S-transferase (GST). ethz.ch This leads to the formation of alachlor-thiol conjugates. ethz.ch Another important degradation reaction is N-dealkylation, which transforms alachlor into 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628) (CDEPA). mdpi.com
The use of this compound enables the definitive identification of its transformation products in soil. Several major degradates have been consistently identified in various studies. These include alachlor ethane (B1197151) sulfonic acid (ESA), alachlor oxanilic acid, and alachlor sulfinylacetic acid. epa.gov The formation of these acidic metabolites is significant as they are expected to have high mobility in soils due to their anionic character under normal environmental pH. epa.gov Another identified transformation product is 2-chloro-2′,6′-diethylacetanilide. capes.gov.br
In some degradation pathways, alachlor is converted to CDEPA, which can then be further transformed into 2,6-diethylaniline (B152787). mdpi.com However, some microbial strains are capable of degrading alachlor without producing the carcinogenic 2,6-diethylaniline. ethz.ch The majority of the radioactivity from ring-labeled ¹⁴C alachlor studies was recovered from soil only after alkaline hydrolysis, suggesting that many of the herbicidal metabolites become bound to the soil organic matter. nih.gov
The mobility of alachlor and its ¹³C-labeled counterparts in soil is highly dependent on soil type and organic matter content. epa.govresearchgate.net Parent alachlor is considered to be highly mobile in soils with low organic matter. epa.gov In column leaching studies using soils with organic matter content ranging from 0.7% to 2.4%, between 40.9% and 96.9% of the applied radioactivity was found in the leachate. epa.gov Conversely, in a silt loam soil with a higher organic matter content of 3.4%, only up to 0.6% of the applied radioactivity was detected in the leachate. epa.gov
Field studies have shown that applied alachlor tends to remain in the top 10 cm of the soil layer, indicating limited mobility under certain conditions. capes.gov.br However, detections of alachlor have been noted in deeper soil layers (36- to 48-inch), suggesting significant leaching potential in some scenarios. epa.gov The transformation products of alachlor, particularly the acidic metabolites, are expected to be very mobile. epa.gov The presence of additives in commercial formulations can also enhance the leaching of alachlor in soils compared to the analytical standard. nih.gov
Table 1: Mobility of Alachlor in Different Soil Types This table is interactive. You can sort the data by clicking on the column headers.
| Soil Type | Organic Matter (%) | Alachlor in Leachate (%) | Mobility Classification | Reference |
|---|---|---|---|---|
| Silt | 0.7-2.4 | 40.9-96.9 | Very Mobile | epa.gov |
| Sand | 0.7-2.4 | 40.9-96.9 | Very Mobile | epa.gov |
| Loamy Sand | 0.7-2.4 | 40.9-96.9 | Very Mobile | epa.gov |
| Silt Loam | 3.4 | ≤0.6 | Low Mobility | epa.gov |
Several soil physicochemical properties significantly influence the fate of this compound. Organic matter content is a primary factor affecting sorption and, consequently, mobility. csic.esawsjournal.org Higher organic matter content generally leads to increased sorption and reduced leaching. epa.govawsjournal.org
Soil pH also plays a role in the persistence of alachlor. thepharmajournal.com For instance, alachlor has been observed to persist longer in soils with low pH and high clay content. csic.es The degradation of some herbicides has been shown to be slower at higher pH levels. thepharmajournal.com
Soil moisture is another critical parameter. Studies comparing initially dry and wet claypan soils found that the apparent half-life of atrazine, a herbicide often studied alongside alachlor, was significantly longer in the dry plots. researchgate.net Higher moisture and temperature generally increase the degradation rate of herbicides. thepharmajournal.com
Mobility and Leaching Dynamics in Varied Soil Types and Conditions
Aquatic Environmental Compartment Studies
The fate of this compound in aquatic systems is governed by different processes than in soil, with photodegradation being a key transformation pathway.
In aquatic environments, alachlor is not readily biodegradable, with reported half-lives in river water ranging from 200 to 500 days. pic.int However, the presence of soil or sediment can decrease these half-lives to between 23 and 206 days. pic.int Alachlor is considered stable to photolysis in aqueous media at wavelengths above 290 nm. epa.gov However, other studies indicate that photolysis is a loss mechanism from soil. pic.int When photodegradation does occur, it can lead to the formation of various transformation products. mdpi.com The use of ¹³C-labeled alachlor allows for the tracking and identification of these photoproducts in surface waters. While specific studies on the photodegradation products of this compound were not found in the search results, the principles of using labeled compounds for such analysis are well-established for other pesticides. mdpi.comnih.gov
Hydrolytic Stability and Transformation Product Identification
The hydrolytic stability of a pesticide is a critical factor in determining its persistence in aqueous environments. Studies on alachlor have shown that it is relatively stable to abiotic hydrolysis under typical environmental pH conditions (pH 3, 6, and 9). epa.gov However, transformation can occur, and identifying the resulting products is crucial for a comprehensive risk assessment.
Isotopic tracing with this compound allows for the unambiguous identification of degradation products. When this compound undergoes hydrolysis, the ¹³C label is retained in the resulting molecules, enabling their differentiation from naturally occurring compounds in the environmental matrix. For instance, in studies involving disinfection agents like hypochlorous acid (HOCl), this compound can be used to track the formation of various chlorinated and hydrolyzed derivatives. ekb.eg The use of mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS/MS), is essential for the analysis of these labeled products. ekb.egcaa.go.jp
Research has identified several key transformation products of alachlor in aqueous systems. Abiotic reactions, including dehalogenation and amide hydrolysis, can occur spontaneously in water. ethz.ch Major degradation pathways include the formation of alachlor oxanilic acid (OXA) and alachlor ethane sulfonic acid (ESA). ethz.chumn.edu The presence of the ¹³C label in these metabolites, when this compound is used, provides definitive evidence of their origin from the parent compound.
Table 1: Key Hydrolytic Transformation Products of Alachlor
| Transformation Product | Formation Pathway | Analytical Method |
| Alachlor oxanilic acid (OXA) | Hydrolysis | LC-MS/MS |
| Alachlor ethane sulfonic acid (ESA) | Hydrolysis, Glutathione conjugation | LC-MS/MS |
| 2-Chloro-2',6'-diethylacetanilide | Hydrolysis | GC/MS |
| N-(2,6-Diethylphenyl)-N-(methoxymethyl)aniline | Hydrolysis | GC/MS |
| 2,6-Diethylaniline | Hydrolysis | GC/MS |
This table is generated based on known degradation pathways of alachlor and the analytical methods used for their identification.
Sediment-Water Interface Exchange and Sequestration Dynamics
The sediment-water interface is a highly dynamic zone that significantly influences the fate and transport of contaminants in aquatic systems. numberanalytics.comuca.es The exchange of chemicals between the water column and bottom sediments, as well as their sequestration within the sediment, are critical processes that this compound can help elucidate.
Sorption to sediment is a key process affecting the availability of alachlor in the water column. The extent of sorption is influenced by sediment properties such as organic carbon content and clay content. wisc.edutandfonline.com Studies have shown that alachlor has a moderate affinity for soil and sediment, which can lead to its accumulation in these compartments. epa.govepa.gov By using this compound, researchers can precisely quantify the amount of alachlor partitioned between the water and sediment phases. This is achieved by measuring the concentration of the ¹³C-labeled compound in both matrices over time.
The dynamics of sequestration involve not only sorption but also burial and potential transformation within the sediment. Bioturbation, the mixing of sediment by organisms, can also play a role in the vertical distribution of alachlor within the sediment profile. mdpi.com Isotopic analysis of sediment cores treated with this compound can provide a detailed picture of these processes, revealing the depth of penetration and the long-term fate of the herbicide in the benthic environment.
Table 2: Factors Influencing Alachlor Sequestration at the Sediment-Water Interface
| Factor | Influence on Sequestration | Research Finding |
| Organic Carbon Content | Positive correlation with sorption | Higher organic content leads to increased alachlor adsorption. tandfonline.com |
| Clay Content | Positive correlation with sorption | Clay minerals contribute to the sorption of alachlor. wisc.edu |
| pH | Negative correlation with sorption | Adsorption decreases with increasing pH. tandfonline.com |
| Bioturbation | Can enhance burial or resuspension | The activity of benthic organisms can alter sediment structure and contaminant distribution. mdpi.com |
This table synthesizes findings from various studies on the factors affecting alachlor's interaction with sediment.
Atmospheric Processes Research Involving Volatilization and Photochemical Breakdown
The atmosphere can be a significant pathway for the transport and degradation of semi-volatile pesticides like alachlor. diva-portal.orgmuni.cz Research utilizing this compound can provide critical insights into its volatilization from treated surfaces and subsequent photochemical breakdown in the atmosphere.
Vapor-Phase Degradation by Hydroxyl Radicals
Once volatilized into the atmosphere, alachlor can exist in the vapor phase where it is susceptible to degradation by photochemically produced hydroxyl radicals (•OH). nih.govpops.int These highly reactive species are a primary sink for many organic compounds in the troposphere. utoronto.caresearchgate.net The rate of this reaction determines the atmospheric half-life of vapor-phase alachlor.
Laboratory studies using smog chambers can simulate atmospheric conditions to measure the reaction rate constant of this compound with hydroxyl radicals. By monitoring the decay of the ¹³C-labeled alachlor in the presence of a known concentration of •OH, a precise degradation rate can be determined. The estimated atmospheric half-life of alachlor due to reaction with hydroxyl radicals is relatively short, on the order of hours. nih.govepa.gov This indicates that vapor-phase degradation is a significant removal process. The use of this compound ensures that the measured degradation is unequivocally that of the target compound.
Particulate-Phase Atmospheric Deposition
In addition to existing in the vapor phase, alachlor can adsorb to atmospheric particulate matter. nih.gov This particulate-phase alachlor can be transported over long distances and subsequently removed from the atmosphere via wet or dry deposition. diva-portal.orgpic.int Wet deposition occurs through rain, snow, or fog, while dry deposition involves the settling of particles.
The use of this compound in controlled field or laboratory experiments can help quantify the partitioning between the vapor and particulate phases and the subsequent deposition rates. By applying this compound to a surface and measuring its presence in both air samples (separated into vapor and particulate fractions) and deposition collectors, researchers can build a comprehensive picture of its atmospheric fate. These studies are crucial for understanding the potential for long-range atmospheric transport and the contamination of remote ecosystems.
Table 3: Atmospheric Fate Processes of Alachlor
| Process | Description | Significance |
| Volatilization | Movement from soil/water into the atmosphere. | A primary entry route into the atmospheric compartment. who.int |
| Vapor-Phase Degradation | Reaction with hydroxyl radicals in the air. | Leads to rapid breakdown, with an estimated half-life of a few hours. nih.govepa.gov |
| Particulate-Phase Transport | Adsorption to atmospheric particles. | Allows for long-range transport. nih.gov |
| Wet Deposition | Removal from the atmosphere by precipitation. | A mechanism for contaminating surface waters and soils far from the application site. pic.int |
| Dry Deposition | Settling of particulate-bound alachlor. | Contributes to the overall deposition of the herbicide. pic.int |
This table outlines the key atmospheric processes affecting the environmental fate of alachlor.
Mechanistic Investigations into Biological Transformation of Alachlor 13c4
Plant Metabolism Studies with Alachlor-13C4
Understanding how plants take up and metabolize alachlor (B1666766) is essential for assessing crop contamination risks and the potential for phytoremediation.
Alachlor is primarily absorbed from the soil by the shoots of emerging seedlings and is then translocated throughout the plant. pic.int The uptake and translocation of organic chemicals in plants are influenced by their physicochemical properties, such as the n-octanol-water partition coefficient (log KOW). nih.gov
Studies on various organic chemicals have shown that root concentration factors tend to increase with increasing log KOW. nih.gov However, the translocation from root to shoot, often expressed as the shoot-to-root concentration ratio, generally decreases as log KOW increases. nih.gov This suggests that more hydrophobic compounds tend to accumulate in the roots.
Once inside the plant, alachlor is typically detoxified rapidly, particularly in tolerant plant species, through conjugation with glutathione (B108866). who.int The distribution within the plant can vary, with some studies on other pesticides showing accumulation in specific tissues like leaves or roots depending on the compound's properties and the plant species. researchgate.netnih.gov For example, in rice plants, neonicotinoid pesticides were found mainly in the leaves, while triazole pesticides were concentrated in the roots. nih.gov
The use of isotopically labeled alachlor, such as this compound, would allow for precise tracking of its uptake, movement through the vascular system (xylem and phloem), and accumulation in different plant parts, including roots, stems, leaves, and reproductive organs. researchgate.net This detailed information is vital for accurately assessing the potential for alachlor and its metabolites to enter the food chain.
Conjugation and Detoxification Pathways of Labeled Alachlor in Tolerant and Susceptible Plants
The primary mechanism for the detoxification of the herbicide alachlor in plants is conjugation with the tripeptide glutathione (GSH). tandfonline.comnih.gov This process is a critical factor in determining a plant's tolerance or susceptibility to the compound. cambridge.org In tolerant species, such as corn (Zea mays), alachlor is rapidly conjugated with GSH, a reaction catalyzed by the enzyme glutathione S-transferase (GST). tandfonline.comoup.com This rapid detoxification prevents the herbicide from reaching its site of action and causing phytotoxicity. pic.int Susceptible plants, in contrast, metabolize alachlor much more slowly, allowing the active compound to inhibit essential processes like protein synthesis. nih.govcambridge.org
Studies using radiolabeled alachlor demonstrate these differential metabolic rates. In tolerant corn seedlings, the rate of glutathione conjugation of alachlor was found to be two- to threefold greater than that of the related herbicide metolachlor. oup.com The resulting glutathione S-conjugates are water-soluble and less toxic, representing the initial step in a multi-stage detoxification pathway. acs.orgnih.gov These conjugates are typically transported from the cytoplasm into the vacuole for further degradation or storage. nih.govnih.gov The degradation process involves the sequential cleavage of the glutathione molecule, first forming a γ-glutamylcysteinyl-S-conjugate, which is catalyzed by a vacuolar carboxypeptidase. nih.gov
The efficiency of this conjugation is directly linked to the levels and activity of GST enzymes within the plant. oup.com Tolerant plants generally exhibit higher specific activity of GSTs toward alachlor compared to susceptible species. oup.com For instance, in vitro analysis of purified GST from corn showed a significantly higher affinity for alachlor than for metolachlor. oup.com In some legumes, detoxification occurs through conjugation with homoglutathione (B101260) (hGSH) instead of GSH. cambridge.org Research has shown that tolerant legumes like soybeans form the hGSH conjugate, while susceptible weed legumes form the GSH conjugate. cambridge.org
Table 1: Comparative Detoxification of Acetochlor (a Chloroacetamide similar to Alachlor) in Tolerant and Susceptible Plants This table illustrates the principle of differential metabolism, which is directly applicable to Alachlor.
| Plant Species | Type | Tolerance | Primary Conjugate | Key Finding |
|---|---|---|---|---|
| Corn (Zea mays) | Crop | Tolerant | Glutathione (GSH) | Rapidly converted the herbicide to polar metabolites. cambridge.org |
| Soybean (Glycine max) | Crop | Tolerant | Homoglutathione (hGSH) | Detoxified the herbicide much more readily than susceptible weeds. cambridge.org |
| Giant Foxtail (Setaria faberi) | Weed | Susceptible | Glutathione (GSH) | Metabolized the herbicide more slowly than tolerant corn. cambridge.org |
Root Exudate Interactions and Rhizosphere Fate of Labeled Compounds
Following absorption and metabolism within the plant, alachlor and its metabolites can be released from the roots into the surrounding soil, a zone known as the rhizosphere. cambridge.orgnsw.gov.au This process, known as root exudation, serves as a pathway for the plant to eliminate xenobiotic compounds. cambridge.orgacs.org Studies using ¹⁴C-labeled alachlor have confirmed that corn seedlings release significant amounts of radioactivity into their growth medium. cambridge.org This exudation includes both the parent alachlor compound and its various metabolites formed through the conjugation pathways described previously. cambridge.org
The amount of exuded material can vary between different chloroacetamide herbicides. For example, corn plants treated with alachlor were found to release more radioactivity from their roots than plants treated with metolachlor. cambridge.org The exudation of these compounds introduces them to the complex environment of the rhizosphere, which is characterized by intense microbial activity fueled by other root exudates like sugars and amino acids. nsw.gov.auresearchgate.net
Table 2: Root Exudation of ¹⁴C-Labeled Herbicides from Corn Seedlings
| Herbicide | Time After Treatment | Radioactivity Released to Growth Medium |
|---|---|---|
| ¹⁴C-Alachlor | 5 days | Significant release observed. cambridge.org |
Non-Human Organismal Metabolism in Environmental Contexts
The biological transformation of this compound is not limited to plants and soil microbes. Its metabolic fate has also been investigated in various non-human organisms within aquatic and terrestrial ecosystems to understand its environmental impact.
Bioaccumulation and Biotransformation in Aquatic Organisms
In aquatic environments, alachlor generally demonstrates a low potential for bioaccumulation. orst.eduherts.ac.uk Bioaccumulation refers to the process where an organism absorbs a substance at a rate faster than at which the substance is lost. Studies with fish have shown that alachlor is not expected to accumulate significantly in aquatic organisms. orst.edu For example, a study on channel catfish reported a bioconcentration factor (BCF) of 5.8, and a study with fathead minnows found a BCF of 6.0, indicating low accumulation potential. orst.eduepa.gov The Stockholm Convention on Persistent Organic Pollutants generally considers a BCF greater than 5,000 to be a criterion for high bioaccumulation potential. pops.int
Aquatic organisms are capable of metabolizing, or biotransforming, alachlor. In an uptake and elimination study using ¹⁴C-labeled alachlor, fathead minnows established equilibrium within 24 hours and rapidly eliminated the radioactivity when transferred to uncontaminated water, with 81% eliminated after 24 hours and 98% after 14 days. epa.gov This rapid elimination is indicative of active metabolic processes.
While bioaccumulation is low, alachlor is moderately toxic to many aquatic species, reflecting their capacity to interact with and process the compound. herts.ac.ukca.gov The toxicity varies among different organisms, as shown by the 96-hour median lethal concentration (LC50) values. The degradation of alachlor in water is primarily due to microorganisms, with the process being much slower in anaerobic (oxygen-free) conditions. orst.edu Studies on the water flea (Daphnia magna) have also been conducted to assess alachlor's effects and degradation in aquatic invertebrates. nih.govepa.gov
Table 3: Acute Toxicity (LC50) of Alachlor in Various Aquatic Organisms
| Organism | Type | 96-hour LC50 (mg/L) | Reference |
|---|---|---|---|
| Rainbow Trout | Fish | 2.4 | orst.edu |
| Bluegill Sunfish | Fish | 4.3 | orst.edu |
| Catfish | Fish | 6.5 | orst.edu |
| Carp | Fish | 4.6 | orst.edu |
Terrestrial Organism Metabolic Fate Studies (e.g., soil invertebrates)
In terrestrial ecosystems, soil invertebrates such as earthworms (Eisenia fetida) play a vital role in soil health and are exposed to soil-applied compounds like alachlor. nih.govacs.org Alachlor is considered to be practically nontoxic to earthworms on an acute basis. orst.eduherts.ac.uk However, exposure to alachlor and other chloroacetanilide herbicides can induce significant metabolic changes in these organisms. nih.govacs.org
Metabolic profiling studies using techniques like nuclear magnetic resonance (NMR) spectroscopy have been employed to observe the metabolic fate of alachlor in earthworm coelomic fluid. nih.govacs.org These investigations revealed that exposure to alachlor causes perturbations in several key metabolic pathways. nih.gov Affected processes include carnitine biosynthesis, carbohydrate metabolism, lipid metabolism, and nitrogen metabolism. nih.govacs.org These findings indicate that while the compound may not be acutely lethal, it is biologically processed by the earthworm, leading to detectable shifts in its metabolic state. nih.gov The analysis of these metabolic responses helps to understand the sublethal impacts and the detoxification mechanisms employed by soil invertebrates when they encounter xenobiotics like alachlor in their environment. acs.org
Advanced Modeling and Simulation Approaches Enhanced by Alachlor 13c4 Data
Refinement of Environmental Fate Models with Isotopic Tracer Data for Improved Predictive Capability
Environmental fate models are essential tools for predicting the transport, transformation, and persistence of pesticides like alachlor (B1666766) in soil and water systems. However, a primary challenge for these models is distinguishing between actual degradation of the compound and non-degradative dissipation processes such as sorption to soil particles, leaching, or surface runoff. mdpi.comcopernicus.org This ambiguity often leads to significant uncertainty in key model parameters, particularly the degradation half-life (DT50), which can be a lumped parameter that merges multiple dissipation processes. copernicus.org
The use of Alachlor-13C4 provides a powerful solution to this problem through Compound-Specific Isotope Analysis (CSIA). The core principle is the kinetic isotope effect: molecules containing the lighter ¹²C isotope (the naturally abundant form of alachlor) are generally transformed at a slightly faster rate during biodegradation or chemical degradation than molecules containing the heavier ¹³C isotope (this compound). copernicus.org This results in a progressive enrichment of ¹³C in the remaining, undegraded alachlor pool. researchgate.netcopernicus.org By measuring the change in the ¹³C/¹²C ratio (expressed as δ¹³C), models can specifically quantify the extent of degradation, independent of concentration changes caused by physical transport. copernicus.orgrsc.org
Incorporating CSIA data from tracers like this compound has been shown to dramatically improve model certainty. Studies on analogous chloroacetanilide herbicides have demonstrated that including δ¹³C data in model calibration can reduce uncertainties related to degradation half-life and other metrics of persistence and transport by more than twofold. copernicus.org This refinement allows for a more accurate partitioning between biotic/abiotic degradation and physical dissipation, leading to models with substantially improved predictive power for assessing pesticide persistence in soil and transport to water bodies. mdpi.comcopernicus.org
Table 1: Comparison of Model Parameter Uncertainty with and without Isotopic Data This table illustrates the conceptual improvement in model parameter certainty when CSIA data, such as that from this compound, is incorporated.
| Model Parameter | Modeling Approach | Level of Uncertainty | Primary Data Input |
|---|---|---|---|
| Degradation Half-Life (DT50) | Traditional Model | High | Concentration Data Only |
| Degradation Half-Life (DT50) | CSIA-Enhanced Model | Low | Concentration + δ¹³C Data |
| Mass Lost to Leaching | Traditional Model | Moderate-High | Concentration Data Only |
| Mass Lost to Leaching | CSIA-Enhanced Model | Low-Moderate | Concentration + δ¹³C Data |
| Mass Lost to Degradation | Traditional Model | High | Inferred from Total Loss |
| Mass Lost to Degradation | CSIA-Enhanced Model | Low | Directly Constrained by δ¹³C |
Predictive Algorithms for Transformation Product Formation and Environmental Concentration Estimation
Predicting the formation of alachlor's various transformation products (metabolites) is crucial for a complete environmental risk assessment, as these products can have their own toxicological profiles. Different degradation pathways—such as microbial degradation under aerobic versus anaerobic conditions or abiotic hydrolysis—can lead to different sets of transformation products. cirad.fr A significant advancement offered by this compound data is the ability to better constrain these pathways within predictive models.
Each degradation pathway can exhibit a unique carbon isotope fractionation factor (εC). copernicus.org For instance, a specific microbial degradation pathway might have an enrichment factor of -2.5‰, while another abiotic pathway might have a factor of -5.0‰. By precisely measuring the isotopic enrichment in the residual this compound, researchers can use predictive algorithms to infer the dominant degradation mechanism active in a specific environmental compartment. researchgate.netrsc.org
Table 2: Linking Isotopic Enrichment Factors to Predictive Transformation Product Formation This table provides a hypothetical illustration of how different carbon isotope enrichment factors (εC), determinable with this compound, can be used by algorithms to predict dominant degradation pathways and the resulting primary transformation products.
| Measured Enrichment Factor (εC) | Inferred Dominant Degradation Pathway | Predicted Primary Transformation Product | Model Confidence |
|---|---|---|---|
| -2.0‰ to -3.5‰ | Microbial Degradation (Pathway A) | Alachlor ESA (Ethane Sulfonic Acid) | High |
| -4.0‰ to -6.0‰ | Abiotic Hydrolysis | 2-Chloro-2',6'-diethylacetanilide | High |
| -6.5‰ to -8.0‰ | Microbial Degradation (Pathway B - Anaerobic) | Alachlor OA (Oxanilic Acid) | High |
| -0.5‰ to -1.5‰ | Photodegradation | Multiple Minor Products | Moderate |
Mechanistic Models for Biogeochemical Cycling and Persistence
Mechanistic models aim to simulate the fundamental processes governing a chemical's biogeochemical cycle—its movement and transformation through different environmental spheres. uu.nl this compound data provides the granular, process-level information needed to build and validate these complex models. A key aspect of this is understanding persistence, which is often highly dependent on location and environmental conditions. researchgate.netnih.gov
For example, studies using CSIA for similar herbicides have shown that degradation rates can vary significantly with soil depth, with half-lives often increasing in deeper soil layers where microbial activity may be lower. copernicus.org A traditional model might use a single, averaged degradation rate for the entire soil column. In contrast, a mechanistic model enhanced with this compound data can incorporate depth-dependent degradation functions. By sampling at various depths and analyzing the isotopic composition, the model can be calibrated to reflect that alachlor persists longer at 100 cm than it does at 10 cm. copernicus.org
This approach allows for a much more realistic simulation of biogeochemical cycling. uu.nl Models can more accurately predict the fraction of alachlor that is degraded near the surface, the fraction that is transported deeper into the soil profile where it becomes more persistent, and the fraction that may eventually leach to groundwater. frontiersin.org By providing direct evidence of transformation processes in situ, isotopic tracer data allows these models to move beyond simple correlations and toward a truly mechanistic representation of alachlor's fate in the environment.
Table 3: Refinement of Mechanistic Model Parameters Using this compound Data This table demonstrates how data derived from this compound can refine specific parameters within mechanistic models to better simulate biogeochemical cycling and persistence.
| Model Parameter | Traditional Approach | Isotopically-Informed Approach | Resulting Model Improvement |
|---|---|---|---|
| Soil Degradation Rate | Single, spatially-averaged value | Depth-dependent function calibrated with δ¹³C data | More accurate prediction of persistence in different soil horizons. |
| Biodegradation vs. Sorption Ratio | Estimated from concentration changes (high uncertainty) | Quantified by separating degradative (isotopic shift) from physical processes | Improved accuracy in predicting bioavailable fraction vs. sequestered fraction. |
| Aquifer Persistence | Extrapolated from lab soil studies | Directly assessed via δ¹³C changes in groundwater samples | Realistic estimation of natural attenuation rates in groundwater. researchgate.net |
| Mass Balance Closure | Often incomplete due to unknown transformation products copernicus.org | Degradation quantified without identifying all products, improving balance rsc.org | More robust accounting of the total applied pesticide mass. |
Emerging Research Frontiers and Methodological Advancements for Alachlor 13c4 Studies
Novel Spectroscopic and Spectrometric Techniques for Structural Elucidation of Minor Products
The transformation of Alachlor (B1666766) in the environment can result in a variety of degradation products, some of which may only be present in minute quantities. Identifying these minor products is crucial for a complete understanding of the herbicide's environmental footprint. Traditional analytical methods may lack the sensitivity or specificity to detect and characterize these low-concentration metabolites.
Recent advancements in analytical chemistry, particularly in mass spectrometry (MS), are overcoming these limitations. mdpi.comlcms.cz High-resolution mass spectrometry (HRMS), such as Orbitrap and time-of-flight (TOF) systems, provides highly accurate mass measurements, which are instrumental in determining the elemental composition of unknown compounds. lcms.czresearchgate.net When coupled with liquid chromatography (LC), LC-HRMS has become a powerful tool for separating and identifying pesticide metabolites in complex matrices like soil and water. mdpi.comnih.govacs.org
Furthermore, tandem mass spectrometry (MS/MS) techniques allow for the fragmentation of parent ions, generating characteristic fragment patterns that provide structural information for the definitive identification of metabolites. nih.govacs.org The use of Alachlor-13C4 in these studies is particularly advantageous. The known mass shift due to the 13C isotopes helps to distinguish true metabolites from background matrix interference, significantly improving the confidence of identification. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, especially 13C-NMR, also plays a role in the structural elucidation of novel metabolites, complementing the data obtained from mass spectrometry. researchgate.net
Key Advanced Spectrometric Techniques:
| Technique | Application in this compound Studies | Key Advantage |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination of this compound and its transformation products. | Enables precise elemental composition determination, reducing ambiguity in identification. lcms.czresearchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of minor metabolites through fragmentation analysis. | Provides detailed structural information for confident identification of unknown compounds. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and detection of polar metabolites in environmental samples. mdpi.com | Suitable for a broad range of compounds, including those not amenable to gas chromatography. mdpi.com |
| 13C Nuclear Magnetic Resonance (NMR) Spectroscopy | Complements MS data for the definitive structural confirmation of novel metabolites. | Provides detailed information about the carbon skeleton of molecules. nih.govresearchgate.net |
Integration of Omics Technologies (e.g., Metagenomics, Metabolomics) to Complement Isotopic Tracing
Isotopic tracing with this compound reveals the "what" and "where" of the herbicide's fate, but to understand the "how" and "why" of its transformation, researchers are increasingly turning to "omics" technologies. nih.gov This integration provides a systems-level view of the interactions between this compound and the biological communities in soil and water.
Metagenomics involves the study of the collective genetic material recovered directly from environmental samples. nih.gov In the context of this compound, metagenomic analysis can identify the microorganisms responsible for its degradation by detecting the genes that code for the specific enzymes involved in the biotransformation pathways. nih.gov This approach helps to uncover novel degradation pathways and understand the microbial ecology of contaminated sites. nih.gov
Metabolomics is the comprehensive analysis of all metabolites within a biological system. nih.govnih.gov When used in conjunction with this compound tracing, metabolomics can reveal the broader metabolic response of an organism or microbial community to the presence of the herbicide. nih.govunl.edu By tracking the incorporation of the 13C label into various metabolic pathways, researchers can identify not only the direct degradation products of Alachlor but also the downstream metabolic perturbations. nih.govnih.gov This provides insights into the mechanisms of toxicity and the adaptive responses of organisms. Stable isotope probing (SIP) is a powerful technique that uses 13C-labeled contaminants to trace their incorporation into microbial biomass and metabolic products, definitively linking specific microorganisms to the degradation process. enviro.wiki
High-Throughput Screening for Biotransformation Capabilities in Environmental Samples
Assessing the potential for Alachlor biotransformation across numerous environmental samples can be a labor-intensive and time-consuming process using traditional methods. High-throughput screening (HTS) methodologies, often adapted from the pharmaceutical industry, offer a way to rapidly evaluate the biodegradation potential of many samples simultaneously. normecows.comnih.gov
These HTS assays are typically performed in microplate formats (e.g., 96-well plates), allowing for the parallel incubation of small-volume samples under various conditions. acs.org For this compound studies, this could involve incubating the labeled compound with soil or water samples from diverse locations and then using rapid analytical techniques, such as direct injection mass spectrometry or colorimetric assays, to measure the disappearance of the parent compound or the appearance of a key metabolite. lcms.czacs.org This approach enables the rapid screening of microbial communities for their Alachlor degradation capabilities, the identification of optimal conditions for bioremediation, and the prioritization of sites for more detailed investigation. normecows.comaropha.com HTS is particularly valuable for research and development, allowing for the comparison of numerous samples to determine the best conditions or microbial consortia for biodegradation. aropha.com
Development of Standardized Protocols for Labeled Compound Research in Environmental Monitoring
To ensure the quality, comparability, and reliability of data from environmental studies using isotopically labeled compounds like this compound, the development and adherence to standardized protocols are essential. epa.govenv.go.jp Regulatory bodies like the U.S. Environmental Protection Agency (EPA) provide guidelines for metabolism studies that recommend the use of labeled materials, such as 14C or 13C, to establish a mass balance and study transformation pathways. epa.gov
Standardized protocols should address several key aspects of the research process:
Synthesis and Purity of Labeled Compounds: Protocols should specify the required chemical and isotopic purity of this compound (typically ≥95%) and the position of the label within the molecule to ensure stability during the experiment. epa.govrsc.org
Experimental Design: This includes guidelines on sample collection, incubation conditions (e.g., temperature, moisture), and the concentration of the labeled compound to be used, ensuring that experiments are conducted under environmentally relevant conditions.
Analytical Methods: Standardized extraction, cleanup, and analytical procedures are crucial for obtaining accurate and reproducible results. researchgate.net This includes the use of appropriate internal standards and quality control measures. env.go.jpresearchgate.net Isotope dilution mass spectrometry, where a known amount of the labeled compound is used as an internal standard for the unlabeled analyte, is a powerful technique for accurate quantification that corrects for matrix effects and procedural losses. researchgate.net
Data Reporting and Interpretation: Clear guidelines on how to report data, including recovery rates, limits of detection, and statistical analysis, are necessary for the transparent interpretation and comparison of results across different studies. epa.gov
The establishment of such standardized protocols facilitates inter-laboratory comparisons, contributes to the creation of robust databases on the environmental fate of pesticides, and provides a solid foundation for regulatory decision-making. env.go.jphpc-standards.com
Q & A
Q. How to address gaps in mechanistic studies of this compound’s ecotoxicological effects?
- Methodological Answer: Conduct systematic reviews using PRISMA guidelines to map existing knowledge. Prioritize in vitro assays (e.g., algal toxicity tests) with isotopic labeling to track bioaccumulation. Collaborate with omics researchers to identify metabolic disruption pathways via 13C-based proteomics or metabolomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
